2'-Bromopropiophenone

Description

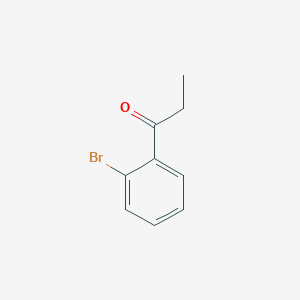

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCCOHHWKRVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211468 | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62403-86-5 | |

| Record name | 1-(2-Bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62403-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062403865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Bromopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN2RT8NG93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Bromopropiophenone from Propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Bromopropiophenone, a key intermediate in various organic syntheses. This document details established experimental protocols, presents quantitative data in a comparative format, and elucidates the underlying reaction mechanism.

Introduction

This compound, also known as α-bromopropiophenone, is an α-haloketone of significant interest in synthetic organic chemistry. Its utility stems from the presence of two reactive sites: the carbonyl group and the bromine-bearing alpha-carbon, making it a versatile precursor for the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals.[1] The most common route to this compound is the α-bromination of propiophenone. This guide explores various methodologies to achieve this transformation, providing researchers with a comparative analysis of different reaction conditions.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of ketones such as propiophenone in acidic media proceeds through an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its enol form, which is the nucleophilic species that reacts with bromine.[2][3]

The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propiophenone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[4]

-

Enol Formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol tautomer.[5]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step results in the formation of a new carbon-bromine bond at the α-position and the displacement of a bromide ion.[6]

-

Deprotonation: The intermediate oxonium ion is then deprotonated, typically by the bromide ion or another weak base in the reaction mixture, to regenerate the carbonyl group and yield the final product, this compound, along with hydrogen bromide (HBr) as a byproduct.[2]

Under acidic conditions, the reaction typically stops after a single bromination because the electron-withdrawing bromine atom deactivates the product towards further enolization.[6]

Caption: Acid-catalyzed α-bromination mechanism of propiophenone.

Data Presentation

The following table summarizes various reported methods for the synthesis of this compound, allowing for a direct comparison of reaction conditions and outcomes.

| Method | Propiophenone (molar eq.) | Brominating Agent (molar eq.) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 1 | 1 | Br₂ (1) | AlCl₃ (catalytic) | Chloroform | 0 to RT | Overnight | ~98 (crude) | [7] |

| 2 | 1 | Br₂ (1.02) | None | Dichloromethane | 20 | 30 min | Quantitative | |

| 3 | 1 | HBr/H₂O₂ (1) | HBr | Glacial Acetic Acid | 15-25 | - | 90-97 | |

| 4 | 1 | Br₂ (1) | None | Aqueous Suspension | 50-60 | - | ~Quantitative | [8] |

| 5 | 1 | Br₂ (1.1) | HBr | 1,4-Dioxane | - | - | 99 | [9] |

Experimental Protocols

This section provides detailed methodologies for selected key experiments.

Method 1: Aluminum Chloride Catalyzed Bromination in Chloroform[7]

Materials:

-

Propiophenone (13.4 g, 0.1 mol)

-

Anhydrous Aluminum Chloride (a pinch)

-

Bromine (5.1 mL, 0.1 mol)

-

Anhydrous Chloroform (120 mL)

-

Ice bath

Procedure:

-

To a solution of propiophenone in 100 mL of anhydrous chloroform, add a pinch of freshly ground anhydrous aluminum chloride.

-

With stirring, add a solution of bromine in 20 mL of anhydrous chloroform dropwise. The bromine color should disappear almost instantaneously.

-

After the addition is complete, cool the reaction mixture in an ice bath.

-

Stir the mixture overnight to facilitate the removal of the formed hydrogen bromide gas.

-

Filter off the catalyst.

-

Remove the solvent from the filtrate by rotary evaporation to yield this compound as an oil.

Method 2: Bromination in Dichloromethane

Materials:

-

Propiophenone (72 g, 0.5 mol)

-

Bromine (82 g, 0.51 mol)

-

Dichloromethane (600 mL)

Procedure:

-

Dissolve propiophenone in 500 mL of dichloromethane in a flask equipped with a dropping funnel and a stirrer.

-

Add a solution of bromine in 100 mL of dichloromethane dropwise to the propiophenone solution at room temperature (20 °C).

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Remove the solvent by rotary evaporation to obtain this compound. The product is often used in the next step without further purification.

Method 3: In Situ Bromination with HBr and H₂O₂ in Glacial Acetic Acid

Materials:

-

Propiophenone (100 mmol)

-

40% HBr in Glacial Acetic Acid (100 mmol)

-

30% Hydrogen Peroxide (100 mmol)

-

Glacial Acetic Acid

-

Ice-salt bath

Procedure:

-

Dissolve propiophenone in a suitable amount of glacial acetic acid.

-

Add the 40% solution of HBr in glacial acetic acid.

-

Cool the mixture to 15-25 °C using an ice-salt bath.

-

With vigorous stirring, add 30% hydrogen peroxide dropwise, maintaining the temperature between 15 and 25 °C.

-

Upon completion of the reaction, the product can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Analytical Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Molecular Formula: C₉H₉BrO[12]

-

Molecular Weight: 213.07 g/mol [12]

-

Boiling Point: 245-250 °C (lit.)[13]

-

Density: 1.4 g/mL at 25 °C (lit.)[13]

-

¹H NMR (CDCl₃): Spectral data is available in public databases such as PubChem.[12]

-

¹³C NMR (CDCl₃): Spectral data is available in public databases such as PubChem and SpectraBase.[12][13]

-

IR (Neat): Characteristic peaks for the carbonyl group (C=O) and C-Br bond are expected. Spectra are available in public databases.[10][12]

Safety Information

This compound is a lachrymator and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[12] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 9. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 12. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2'-Bromopropiophenone: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 2'-Bromopropiophenone (also known as α-Bromopropiophenone). This key organic intermediate is of significant interest in medicinal chemistry and drug development due to its versatile reactivity, serving as a crucial building block for a wide array of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid, characterized by its lachrymatory properties.[1] It is soluble in many organic solvents such as chloroform, ethyl acetate, methanol, ethanol, ether, and acetone.[2][3] However, it is insoluble in water.[3] Proper handling in a chemical fume hood with appropriate personal protective equipment is essential.[1]

Identification and General Properties

| Property | Value | Reference |

| CAS Number | 2114-00-3 | [4] |

| Molecular Formula | C₉H₉BrO | [5] |

| Molecular Weight | 213.07 g/mol | [5][6] |

| IUPAC Name | 2-bromo-1-phenylpropan-1-one | [4][7] |

| Synonyms | α-Bromopropiophenone, alpha-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone | [5][8][9] |

| Appearance | Clear pale yellow to colorless oil/liquid | [2][3] |

| Purity | Typically ≥95% | [7][10] |

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Boiling Point | 245-250 °C (lit.) 138-140 °C / 14 mmHg (lit.) 105 °C / 0.1 mmHg (lit.) 247.5 °C at 760 mmHg | [2][10] |

| Density | 1.4 g/mL at 25 °C (lit.) 1.41 g/cm³ | [2][3][10] |

| Refractive Index (n20/D) | 1.571 (lit.) 1.5690-1.5750 @ 20°C | [2][7][10] |

| Flash Point | >110 °C (>230 °F) | [10][11] |

| Storage Temperature | 2-8°C | [1][2][10] |

| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass spectra are available. | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of propiophenone. This reaction can be carried out using bromine in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: Bromination of Propiophenone

Materials:

-

Propiophenone

-

Bromine

-

Dichloromethane or Chloroform

-

Anhydrous aluminum chloride (optional, as catalyst)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve propiophenone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[12][13]

-

Prepare a solution of bromine (1 to 1.02 equivalents) in the same solvent.[13]

-

Optionally, a pinch of anhydrous aluminum chloride can be added to the propiophenone solution as a catalyst.[12]

-

Cool the flask containing the propiophenone solution in an ice bath.

-

Slowly add the bromine solution dropwise to the stirred propiophenone solution. The reaction is often instantaneous, as indicated by the decolorization of the bromine.[12]

-

After the addition is complete, continue stirring the reaction mixture. Some procedures call for overnight stirring to ensure the removal of the formed hydrobromic acid.[12]

-

Upon completion, the solvent is removed under reduced pressure (evaporated down) to yield crude this compound as an oil.[12][13] The product is often used in subsequent steps without further purification.[12]

Safety Note: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Chemical Reactivity and Synthetic Applications

As an α-bromo ketone, this compound is a versatile electrophile that participates in a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[14][15]

Nucleophilic Substitution Reactions

The bromine atom at the α-position is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

Caption: General Nucleophilic Substitution Pathway.

Common nucleophiles include amines (to form α-amino ketones), thiols, and cyanides. These reactions are fundamental in building more complex molecular architectures.

Dehydrobromination to form α,β-Unsaturated Ketones

Treatment of this compound with a non-nucleophilic base, such as pyridine, can lead to the elimination of hydrogen bromide, yielding an α,β-unsaturated ketone. This reaction proceeds via an E2 mechanism.

Caption: Dehydrobromination of this compound.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base like an alkoxide, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives, often with a skeletal rearrangement.

Caption: Favorskii Rearrangement Mechanism.

Darzens Condensation

The Darzens condensation involves the reaction of an α-halo ketone with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone). This reaction is a powerful tool for the formation of epoxides.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Bromopropiophenone 95 2114-00-3 [sigmaaldrich.com]

- 3. fiveable.me [fiveable.me]

- 4. grokipedia.com [grokipedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistnotes.com [chemistnotes.com]

- 10. prepchem.com [prepchem.com]

- 11. Darzens Reaction [organic-chemistry.org]

- 12. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 13. 2-Bromopropiophenone 95 2114-00-3 [b2b.sigmaaldrich.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 2-Bromopropiophenone, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Physical properties of 2'-Bromopropiophenone (melting point, boiling point)

A Technical Guide to the Physical Properties of 2'-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 2114-00-3), with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering curated data, standardized experimental protocols, and logical workflow visualizations to support laboratory work and chemical synthesis.

Physical and Chemical Properties

This compound, also known as α-Bromopropiophenone or 2-bromo-1-phenyl-1-propanone, is an organic compound with the chemical formula C₉H₉BrO.[1] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1][2] The presence of a bromine atom at the alpha position to the carbonyl group makes it a reactive building block for various chemical transformations.

Data Summary

The physical state of this compound at room temperature is reported inconsistently across sources, described as both a colorless to pale yellow liquid and a white to off-white crystalline solid.[1][2] This discrepancy may be attributed to the compound's low melting point, which is near ambient temperature, or variations in sample purity. The quantitative physical properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 42.0 °C (315.15 K) | Atmospheric Pressure |

| Boiling Point | 245-250 °C | Atmospheric Pressure (760 mmHg)[3][4][5] |

| 247.5 °C | Atmospheric Pressure (760 mmHg)[1][6] | |

| 138-140 °C | 14 mmHg[4] | |

| 137 °C | 20 mmHg | |

| 105 °C | 0.1 mmHg[4] | |

| Density | 1.4 g/mL | at 25 °C[3][4] |

| 1.417 g/cm³ | Not Specified[2] | |

| Refractive Index | 1.571 (n20/D) | at 20 °C[3][4] |

| 1.572 | Not Specified[5][7] | |

| Molecular Weight | 213.07 g/mol |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not explicitly published in the cited literature. However, the following sections describe standard and widely accepted laboratory methodologies for accurately measuring the melting and boiling points of a chemical compound such as this.

Melting Point Determination (Thiele Tube Method)

The capillary melting point technique is the most common method for determining the melting point of a solid organic compound.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with oil to a level above the top sidearm. The capillary tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The apparatus is gently heated at the sidearm of the Thiele tube. The convection currents of the oil ensure uniform heat distribution.

-

Observation: The temperature is raised at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. A pure substance typically exhibits a sharp melting range of 1-2 °C.

Boiling Point Determination (Distillation Method)

For determining the boiling point at atmospheric pressure, a simple distillation setup is appropriate. For boiling points at reduced pressure (vacuum distillation), the setup is modified with a vacuum source and manometer.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Condenser (Liebig or other)

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

(For vacuum) Vacuum pump, vacuum trap, and manometer

Procedure:

-

Apparatus Assembly: The this compound sample is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled securely. The thermometer bulb should be positioned just below the level of the sidearm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently using a heating mantle.

-

Equilibrium Establishment: The liquid is brought to a boil. The temperature reading on the thermometer will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser.

-

Data Recording: The boiling point is the constant temperature observed on the thermometer during the steady distillation of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Vacuum Distillation (if required): For measurements at reduced pressure, the system is connected to a vacuum pump. The pressure is lowered to the desired level and stabilized before heating begins. The boiling point and the corresponding pressure are recorded.

Visualized Workflows and Relationships

To provide further context for laboratory professionals, the following diagrams illustrate key logical workflows related to the characterization and synthesis of this compound.

Caption: A logical workflow for the experimental determination of physical properties.

Caption: A simplified diagram illustrating the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Bromopropiophenone CAS#: 2114-00-3 [m.chemicalbook.com]

- 4. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromopropiophenone, 96% | Fisher Scientific [fishersci.ca]

- 6. 2-bromopropiophenone, 2114-00-3 [thegoodscentscompany.com]

- 7. 2-bromo-1-phenyl-1-propanone [stenutz.eu]

A Comprehensive Technical Guide to 2'-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2'-Bromopropiophenone, a key intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to the pharmaceutical and chemical industries.

Chemical Identity and Molecular Structure

This compound, also known as α-Bromopropiophenone, is an organic compound classified as an aromatic ketone.[1][2] Its chemical structure consists of a propiophenone group where a bromine atom is substituted at the alpha position of the ethyl group.

Molecular Formula: C₉H₉BrO[3][4][5][6]

CAS Number: 2114-00-3[1][3][4][5][6]

IUPAC Name: 2-bromo-1-phenylpropan-1-one[1][4]

Synonyms: α-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone, alpha-Methylphenacyl bromide.[1][2][6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 213.07 g/mol | [1][2][5][6] |

| Appearance | Colorless to pale yellow liquid | [3][4][6] |

| Density | 1.41 g/cm³ | [3] |

| Boiling Point | 247.5 °C at 760 mmHg | [3][7] |

| Flash Point | 62.9 °C | [3] |

| Refractive Index | 1.556 | [3] |

| Water Solubility | Insoluble | [3] |

| Assay (GC) | ≥95.0% | [4] |

Spectroscopic data is crucial for the identification and purity assessment of this compound. While full spectra are available in specialized databases, general information is provided below.[8][9][10][11]

| Spectroscopic Data | Conformance |

| FTIR | Conforms to structure |

| GC-MS | Data available |

| NMR | Data available |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of propiophenone. Two detailed experimental protocols are provided below.

Synthesis via Bromination in Dichloromethane

This method involves the direct bromination of propiophenone in a dichloromethane solvent.

Methodology:

-

A solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane is prepared.

-

To this solution, a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise at 20°C.[12]

-

After the addition is complete, the reaction mixture is stirred for 30 minutes.[12]

-

The solvent is then evaporated to yield this compound quantitatively. The product can be used directly for further reactions.[12]

Synthesis with Aluminum Chloride Catalyst in Chloroform

This protocol utilizes a catalyst for the bromination reaction.

Methodology:

-

To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, a pinch of ground aluminum chloride is added.[13]

-

A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise with stirring. The reaction mixture should decolorize instantaneously.[13]

-

The mixture is cooled in an ice bath and stirred overnight to facilitate the removal of the hydrobromic acid formed.[13]

-

The catalyst is removed by filtration, and the solvent is evaporated from the filtrate to yield an oily product.[13]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical, agrochemical, and dye industries.[3][14]

Its main application lies in its role as a precursor for the synthesis of various pharmaceutical compounds.[14] It is a key building block for producing analgesics, sedatives, and anticonvulsant drugs.[14] Notably, it is used in the synthesis of 2-phenylmorpholinols and N-phenacylammonium salts.

Furthermore, this compound and its derivatives are utilized in the synthesis of other compounds, such as 4-methyl methcathinone HCl (mephedrone), which is of interest in the development of analytical standards for forensic and research purposes.[15]

Visualizing the Synthesis Workflow

The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of 4-Methylmethcathinone (4-MMC), showcasing its role as a key intermediate.

Caption: Synthesis of this compound from Propiophenone.

Caption: Role as an intermediate in 4-MMC synthesis.

Safety and Handling

This compound is considered harmful and an irritant.[3] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this chemical.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] It is classified as a dangerous good for transport.[5]

References

- 1. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromopropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chembk.com [chembk.com]

- 4. A10661.14 [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 7. 2-Bromopropiophenone 95 2114-00-3 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Bromopropiophenone(2114-00-3)FT-IR [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 14. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 15. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2'-Bromopropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Bromopropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative data, providing inferred solubility based on the structurally similar compound propiophenone, and presenting detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (α-Bromopropiophenone) is an α-bromoketone that serves as a valuable precursor in the synthesis of a variety of organic compounds, including pharmaceuticals.[1] Its chemical structure, featuring a phenyl ring, a ketone group, and a bromine atom on the α-carbon, imparts a moderate polarity that governs its solubility in different solvent systems. Understanding its solubility is crucial for reaction optimization, purification, and formulation development.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature. However, based on available chemical data sheets and the principle of "like dissolves like," a qualitative and inferred solubility profile can be established.

Qualitative Solubility Data

Existing data indicates that this compound exhibits good solubility in many common organic solvents and is insoluble in water.[2][3] The presence of the polar ketone group allows for interaction with polar solvents, while the phenyl ring and the overall molecule size contribute to its affinity for non-polar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Water | Insoluble | [2][3] |

| Ethanol | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Slightly Soluble | |

| Ethyl Acetate | Slightly Soluble | |

| Methanol | Soluble |

Inferred Solubility Based on Propiophenone

Propiophenone, lacking the α-bromo substitution, is a close structural analog of this compound. Its solubility characteristics can provide valuable insights into the expected behavior of its brominated counterpart. Propiophenone is reported to be insoluble in water but miscible with or soluble in a range of organic solvents.[4][5][6] The introduction of a bromine atom in this compound is expected to increase the molecule's polarity and molecular weight, which may slightly alter its solubility profile compared to propiophenone.

Table 2: Solubility of Propiophenone (for Reference)

| Solvent | Solubility | Reference |

| Water | Insoluble | [4][5][6] |

| Methanol | Miscible | [5] |

| Ethanol | Miscible | [5] |

| Diethyl Ether | Miscible | [5] |

| Benzene | Miscible | [5] |

| Toluene | Miscible | [5] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9] This can be coupled with a suitable analytical method for accurate quantification.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid or oil)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with screw caps or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph, or NMR Spectrometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is necessary to ensure the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow any undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical for accurate measurement.

-

Quantitative Analysis

The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques.

3.2.1. UV-Vis Spectrophotometry

Aromatic ketones like this compound exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable quantification method.[11][12]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility of this compound.

3.2.2. Gas Chromatography (GC)

GC is another powerful technique for quantifying volatile and semi-volatile organic compounds.

-

Method Development: Develop a GC method with a suitable column and temperature program to achieve good separation and peak shape for 2'-Bromopropiopiophenone. A flame ionization detector (FID) is commonly used.

-

Calibration: Prepare a set of standard solutions of known concentrations and inject them into the GC to create a calibration curve based on peak area.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the GC.

-

Calculation: Determine the concentration from the peak area using the calibration curve.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a rapid and accurate method for solubility determination without the need for extensive calibration curves if an internal standard is used.[13][14][15]

-

Sample Preparation: Add a known amount of a suitable internal standard (a compound with a distinct NMR signal that does not overlap with the analyte's signals) to a precise volume of the filtered saturated solution.

-

Data Acquisition: Acquire a proton NMR (¹H NMR) spectrum of the sample.

-

Calculation: The concentration of this compound can be calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is sparse, its qualitative behavior indicates good solubility in common organic solvents and insolubility in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. This document serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis, purification, and formulation.

References

- 1. prepchem.com [prepchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chembk.com [chembk.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. manavchem.com [manavchem.com]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

Spectroscopic Profile of 2-Bromopropiophenone: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromopropiophenone (CAS No. 2114-00-3), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral analysis, experimental protocols, and a structured presentation of data to facilitate its use in research and quality control.

Note on Isomer Nomenclature: It is important to clarify that the data presented herein pertains to 2-Bromopropiophenone , where the bromine atom is substituted on the alpha-carbon of the propiophenone backbone. This compound is sometimes colloquially referred to as α-bromopropiophenone. The isomeric compound, 2'-Bromopropiophenone (CAS No. 62403-86-5), features the bromine atom on the ortho (2') position of the phenyl ring and exhibits a different spectroscopic profile. This guide focuses exclusively on the former, more commonly utilized isomer.

Chemical Structure and Properties

2-Bromopropiophenone is a halogenated ketone with the following chemical structure:

IUPAC Name: 2-bromo-1-phenylpropan-1-one[1] Molecular Formula: C₉H₉BrO[1] Molecular Weight: 213.07 g/mol [1] CAS Number: 2114-00-3[1]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromopropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-Bromopropiophenone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropiophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| 5.31 | Quartet | 1H | CH-Br |

| 1.89 | Doublet | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropiophenone

| Chemical Shift (δ) ppm | Assignment |

| 193.8 | C=O (Ketone) |

| 134.4 | Aromatic (ipso-Carbon) |

| 133.8 | Aromatic (para-Carbon) |

| 128.9 | Aromatic (ortho-Carbons) |

| 128.8 | Aromatic (meta-Carbons) |

| 43.1 | CH-Br |

| 21.5 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-Bromopropiophenone are summarized in the following table.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromopropiophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2980, ~2930 | Weak | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1595, ~1450 | Medium | C=C stretch (Aromatic ring) |

| ~1220 | Strong | C-C(=O)-C stretch and bending |

| ~690, ~750 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of 2-Bromopropiophenone are listed below.

Table 4: Mass Spectrometry Data for 2-Bromopropiophenone

| m/z | Relative Intensity | Assignment |

| 212/214 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 183/185 | Low | [M - C₂H₅]⁺ |

| 134 | Low | [M - Br]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Medium | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: A sample of 2-Bromopropiophenone (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer. For the referenced data, a Varian A-60 for ¹H NMR and a Varian CFT-20 for ¹³C NMR were mentioned.[1][2]

-

Acquisition Parameters (¹H NMR):

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

FT-IR Spectroscopy

-

Sample Preparation: A drop of neat 2-Bromopropiophenone is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2-Bromopropiophenone is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 300.

-

-

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2-Bromopropiophenone. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Bromopropiophenone.

Caption: Workflow for the Spectroscopic Analysis of 2-Bromopropiophenone.

References

2'-Bromopropiophenone mechanism of synthesis

An In-depth Technical Guide on the Synthesis of 2'-Bromopropiophenone

This guide provides a detailed overview of the primary synthesis mechanisms for this compound, tailored for researchers, scientists, and professionals in drug development. It encompasses experimental protocols, quantitative data analysis, and visual representations of the reaction pathways and workflows.

Introduction

This compound, also known as α-bromopropiophenone, is an α-bromoketone that serves as a valuable intermediate in various organic syntheses.[1] Its applications include the synthesis of pharmaceutical compounds such as 2-phenylmorpholinols and N-phenacylammonium salts.[1] The primary and most direct route to this compound is the α-bromination of propiophenone. This reaction involves the selective substitution of the hydrogen atom on the carbon alpha to the carbonyl group with a bromine atom.

Core Synthesis Mechanism: α-Bromination of Propiophenone

The synthesis of this compound is most commonly achieved through the electrophilic α-bromination of propiophenone. This reaction can be catalyzed by acids or Lewis acids and proceeds through an enol or enolate intermediate.

Acid-Catalyzed Bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-brominated ketone and hydrogen bromide (HBr) as a byproduct.[2]

The general mechanism for the acid-catalyzed α-bromination of a ketone is illustrated below.

Caption: Acid-catalyzed α-bromination mechanism of propiophenone.

Experimental Protocols and Data

Several experimental protocols for the synthesis of this compound via α-bromination of propiophenone have been reported. The choice of solvent and catalyst can influence the reaction conditions and outcomes.

Data Summary

| Method | Reactants | Solvent | Catalyst/Conditions | Yield | Reference |

| Method 1 | Propiophenone, Bromine | Chloroform | Aluminum chloride, Ice bath | Not specified, oil obtained | [3] |

| Method 2 | Propiophenone, Bromine | Dichloromethane | 20°C | Quantitative | [4] |

| Method 3 | Propiophenone, Bromine | Saturated Sodium Sulfate Solution | 60°C | Almost quantitative | [5] |

Detailed Experimental Protocols

Method 1: Bromination in Chloroform with Aluminum Chloride [3]

This protocol utilizes a Lewis acid catalyst to promote the bromination.

-

Materials: Propiophenone (13.4 g, 0.1 mol), anhydrous chloroform (120 ml total), bromine (5 ml, 0.1 mol), aluminum chloride (a pinch).

-

Procedure:

-

A pinch of pre-ground aluminum chloride is added to a solution of propiophenone in 100 ml of anhydrous chloroform.

-

A solution of bromine in 20 ml of chloroform is added dropwise with stirring.

-

The mixture is cooled in an ice bath and stirred overnight to facilitate the removal of the formed hydrobromic acid.

-

The catalyst is removed by filtration.

-

The solvent is evaporated from the filtrate to yield an oily product.

-

Method 2: Bromination in Dichloromethane [4]

This method proceeds at room temperature without an explicit catalyst.

-

Materials: Propiophenone (72 g, 0.5 mol), dichloromethane (600 ml total), bromine (82 g, 0.51 mol).

-

Procedure:

-

A solution of bromine in 100 ml of dichloromethane is added dropwise to a solution of propiophenone in 500 ml of dichloromethane at 20°C.

-

After 30 minutes, the solvent is evaporated to yield the product.

-

Method 3: Bromination in Aqueous Suspension [5]

This procedure avoids the use of organic solvents for the reaction itself.

-

Materials: Propiophenone (34 parts), saturated sodium sulfate solution (34 parts), bromine (39 parts total).

-

Procedure:

-

Propiophenone is suspended in a saturated sodium sulfate solution.

-

A small amount of bromine is added at approximately 60°C.

-

Once the initial bromine has reacted (indicated by discoloration), the remaining bromine is added.

-

The resulting this compound is separated, washed with water and a soda solution, and then dried over calcium chloride.

-

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound based on the described protocols.

Caption: General experimental workflow for this compound synthesis.

Alternative Synthesis Route: Friedel-Crafts Acylation

While α-bromination of propiophenone is the most direct method, related compounds like para-bromopropiophenone can be synthesized via a Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[7][8] For instance, p-bromopropiophenone can be synthesized from bromobenzene and propionyl chloride in the presence of anhydrous aluminum trichloride.[6] However, this method can lead to isomeric mixtures, complicating the purification process.[6]

The general mechanism for Friedel-Crafts acylation is depicted below.

Caption: General mechanism of Friedel-Crafts acylation.

Conclusion

The α-bromination of propiophenone remains the most efficient and direct method for the synthesis of this compound. The choice of solvent and reaction conditions can be adapted to suit laboratory scale and safety considerations. While the Friedel-Crafts acylation presents an alternative for synthesizing brominated propiophenone isomers, it is less direct for obtaining the 2'-bromo derivative and may present challenges in product separation. The provided protocols and mechanistic insights offer a solid foundation for researchers and professionals in the field to perform and optimize the synthesis of this important chemical intermediate.

References

- 1. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 3. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 6. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

Stability and Storage of 2'-Bromopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Bromopropiophenone (CAS 2114-00-3). As a key starting material and intermediate in the synthesis of various pharmaceutical compounds, understanding its stability profile is critical for ensuring the quality, purity, and integrity of research and development activities. This document outlines the known chemical properties, potential degradation pathways, and best practices for storage and handling. It also provides a foundational experimental protocol for conducting forced degradation studies to further elucidate its stability characteristics, including a suitable stability-indicating analytical method.

Chemical and Physical Properties

This compound, also known as α-bromopropiophenone, is an organic compound with the chemical formula C₉H₉BrO. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 2114-00-3 |

| Appearance | Colorless to pale yellow or green liquid/oil |

| Boiling Point | 245-250 °C (lit.) |

| Density | 1.4 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.571 (lit.) |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol |

Stability and Recommended Storage

Based on available safety data sheets and supplier information, this compound is considered stable under normal temperatures and pressures. However, it is susceptible to degradation under certain conditions.

General Stability

The compound is generally stable when stored correctly. However, its reactivity as an α-bromo ketone makes it prone to degradation in the presence of certain reagents and environmental factors.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Refrigerate at 2-8°C (approximately 4°C).[1]

-

Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation and reaction with atmospheric moisture.

-

Light: Protect from light. Some sources indicate light sensitivity.

-

Moisture: Protect from moisture. The compound is moisture-sensitive.

-

Container: Store in a tightly sealed, appropriate container in a dry and well-ventilated place.

A recommended workflow for the handling and storage of this compound is illustrated in the diagram below.

Incompatibilities

This compound is incompatible with the following, and contact should be avoided:

-

Strong oxidizing agents: Can lead to vigorous reactions and decomposition.

-

Strong bases: Can promote elimination and other degradation reactions.

Potential Degradation Pathways

Hydrolysis

The carbon-bromine bond in α-bromo ketones is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions. This would lead to the formation of 2-hydroxypropiophenone.

Base-Catalyzed Degradation

In the presence of a base, α-bromo ketones can undergo elimination of HBr to form an α,β-unsaturated ketone. Stronger bases can also lead to more complex reactions, such as the Favorskii rearrangement.

Photodegradation

Organobromine compounds can be susceptible to photodegradation. Exposure to UV light can cause homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

The potential degradation pathways are summarized in the following diagram:

Experimental Protocols: Forced Degradation Studies

To definitively determine the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is recommended. The goal is to induce degradation to a level of 5-20%, which is sufficient for the identification of degradation products and the development of a stability-indicating analytical method.

The following is a general protocol that can be adapted for this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to a dry heat of 70°C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration for analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

A workflow for a typical forced degradation study is presented below:

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Recommended HPLC Method:

A published method for the analysis of this compound can be adapted as a starting point for a stability-indicating method.[1]

-

Column: Newcrom R1 or a similar C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at an appropriate wavelength (to be determined by UV scan, likely around 245 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The results of stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting such data.

Table 2: Summary of Forced Degradation Results (Illustrative Example)

| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 h at 60°C | Data | Data | Data |

| 0.1 N NaOH | 8 h at RT | Data | Data | Data |

| 3% H₂O₂ | 24 h at RT | Data | Data | Data |

| Thermal | 48 h at 70°C | Data | Data | Data |

| Photolytic | ICH Q1B | Data | Data | Data |

Table 3: Long-Term Stability Data (Illustrative Example for a Specific Batch)

| Storage Condition | Time Point | Appearance | Assay (%) | Impurity Profile (Known/Unknown) |

| 2-8°C | Initial | Clear, pale yellow liquid | 99.8 | Data |

| 3 Months | Data | Data | Data | |

| 6 Months | Data | Data | Data | |

| 12 Months | Data | Data | Data | |

| 25°C/60% RH | Initial | Clear, pale yellow liquid | 99.8 | Data |

| 3 Months | Data | Data | Data | |

| 6 Months | Data | Data | Data |

Note: The data in Tables 2 and 3 are illustrative and should be replaced with actual experimental results.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light and moisture, and under an inert atmosphere. Its reactivity as an α-bromo ketone makes it susceptible to degradation via hydrolysis, base-catalyzed elimination, and photolysis. For critical applications in pharmaceutical development, it is imperative to conduct thorough forced degradation studies to understand its stability profile and develop a validated stability-indicating analytical method. The protocols and information provided in this guide serve as a robust starting point for ensuring the quality and reliability of this compound in a research and development setting.

References

An In-depth Technical Guide to 2'-Bromopropiophenone (α-Bromopropiophenone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Bromopropiophenone, a key chemical intermediate in organic synthesis. The document details its chemical identity, physical and chemical properties, synthesis protocols, and its significant role as a precursor in the preparation of various compounds.

Chemical Identity and Nomenclature

This compound, also widely known by its common name α-Bromopropiophenone, is an organic compound classified as an α-bromo ketone. Its systematic IUPAC name is 2-bromo-1-phenylpropan-1-one . The compound is identified by the CAS Registry Number 2114-00-3 .

A variety of synonyms and alternate names are used in literature and commercial listings for this chemical. These are crucial for researchers to identify the compound across different databases and suppliers.

Table 1: Alternate Names and Synonyms for this compound

| Name Type | Name |

| IUPAC Name | 2-bromo-1-phenylpropan-1-one |

| Common Name | α-Bromopropiophenone |

| Synonym | 1-Benzoyl-1-bromoethane |

| Synonym | 1-Bromoethyl phenyl ketone |

| Synonym | 2-Bromo-1-phenyl-1-propanone |

| Synonym | α-Methylphenacyl bromide |

| Synonym | Propiophenone, 2-bromo- |

| Beilstein Registry Number | 508550 |

| EINECS Number | 218-307-5 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The compound is a colorless to pale yellow liquid under standard conditions.[1]

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Boiling Point | 245-250 °C at 760 mmHg | |

| Density | 1.400 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.571 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Soluble in chloroform and ethyl acetate.[1] | [1] |

Experimental Protocols

The primary synthetic route to this compound involves the α-bromination of propiophenone. Several methods have been reported, with variations in solvents and catalysts. Below are detailed protocols for its preparation.

Bromination of Propiophenone in Dichloromethane

This protocol describes a straightforward and high-yielding synthesis of this compound.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Addition of Bromine: Prepare a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane and add it to the dropping funnel.

-

Reaction Execution: Add the bromine solution dropwise to the stirred propiophenone solution at a temperature of 20°C.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring for 30 minutes. The reaction mixture is then concentrated under reduced pressure to yield this compound. The product is often used in subsequent steps without further purification.[3]

Catalytic Bromination in Chloroform

This method utilizes a catalytic amount of aluminum chloride to facilitate the bromination.

Methodology:

-

Catalyst Addition: To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a small amount of powdered aluminum chloride.

-

Bromine Addition: A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is added dropwise with stirring. The disappearance of the bromine color is typically instantaneous.

-

Reaction Quenching and Work-up: The reaction mixture is cooled in an ice bath and stirred overnight to allow the evolved hydrogen bromide gas to escape.

-

Isolation: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to afford the crude product as an oil.[4]

Purification by Distillation

For applications requiring high purity, the crude this compound can be purified by vacuum distillation.

Methodology:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus.

-

Distillation: The crude product is heated under reduced pressure. The fraction boiling at 132-133 °C at 12 mmHg is collected.

Role in Organic Synthesis

This compound is a valuable intermediate primarily used in the synthesis of pharmaceuticals and other organic compounds. Its reactivity at the α-carbon allows for nucleophilic substitution reactions, making it a key building block.

Precursor to Cathinone and its Derivatives

A significant application of this compound is in the synthesis of cathinone and substituted cathinones, a class of compounds with stimulant properties. The synthesis involves the reaction of this compound with an appropriate amine.

The general reaction pathway involves the nucleophilic substitution of the bromine atom by the amine, followed by work-up to yield the corresponding β-keto-phenethylamine.

Caption: Synthesis of Cathinone Derivatives from Propiophenone.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow for the preparation and purification of this compound.

Logical Workflow for Synthesis

This diagram outlines the conceptual steps from starting materials to the final product.

Caption: Logical Steps in the Synthesis of this compound.

Experimental Workflow Diagram

This diagram provides a visual representation of the laboratory procedure, including the purification step.

Caption: Experimental Workflow for this compound.

References

- 1. 2-Bromopropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 4. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2'-Bromopropiophenone: Discovery and History

This technical guide provides a comprehensive overview of 2'-bromopropiophenone, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its discovery, historical context, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.

Introduction

This compound, also known as α-bromopropiophenone, is an organic compound with the chemical formula C₉H₉BrO. Structurally, it is a propiophenone molecule substituted with a bromine atom at the alpha position of the ethyl group. This α-haloketone is a versatile reagent and building block in a multitude of organic reactions, owing to the reactivity of the carbon-bromine bond and the adjacent carbonyl group.

Historically, the synthesis of α-haloketones dates back to the 19th century, with significant advancements in their preparation and utility occurring throughout the 20th century. While the exact first synthesis of this compound is not definitively documented in readily available literature, a German patent from 1952 describes a method for its production, indicating its use and importance in the mid-20th century.[1] Its primary utility lies in its role as a precursor for the synthesis of various pharmaceuticals and other complex organic molecules.[2] A notable application is in the synthesis of bupropion, an antidepressant and smoking cessation aid.[3][4][5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[7] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [8] |

| Molecular Weight | 213.07 g/mol | [8] |

| CAS Number | 2114-00-3 | [8] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 138 °C at 13 mmHg | [9] |

| Density | 1.40 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.571 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the different protons and carbons in the molecule.

1H NMR Chemical Shifts (CDCl₃)

| Proton | Chemical Shift (ppm) |

| CH₃ | ~1.9 (d) |

| CH | ~5.3 (q) |

| Aromatic-H | ~7.4-8.0 (m) |

13C NMR Chemical Shifts (CDCl₃)

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~22 |

| CH | ~43 |

| C=O | ~192 |

| Aromatic C | ~128-134 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1685 | C=O (carbonyl) stretching |

| ~3060 | Aromatic C-H stretching |

| ~2980, 2930 | Aliphatic C-H stretching |

| ~690 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Fragment |

| 212/214 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation - base peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Synthesis of this compound

The most common method for the synthesis of this compound is the α-bromination of propiophenone. Various brominating agents and reaction conditions have been employed to achieve this transformation.

| Brominating Agent | Catalyst/Solvent | Yield | Reference |

| Bromine (Br₂) | Dichloromethane | Quantitative | |

| Bromine (Br₂) | Chloroform / AlCl₃ | High | |

| N-Bromosuccinimide (NBS) | Acetonitrile / p-TSA | Good | [3] |

| Cupric Bromide (CuBr₂) | Ethyl acetate / Chloroform | 95% | [10] |

Detailed Experimental Protocols

Synthesis via Bromination of Propiophenone with Bromine in Dichloromethane

Materials:

-

Propiophenone

-

Bromine

-

Dichloromethane

Procedure:

-

Dissolve propiophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution of propiophenone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be further purified by vacuum distillation.[2]

Visualizations

Synthesis of this compound

References

- 1. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 2. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]

- 3. chem.bg.ac.rs [chem.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 7. 2-Bromopropiophenone(2114-00-3)FT-IR [m.chemicalbook.com]

- 8. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2'-Bromopropiophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromopropiophenone, an α-bromoketone, is a valuable and versatile intermediate in organic synthesis. Its reactivity, stemming from the presence of a bromine atom alpha to a carbonyl group, makes it a key precursor for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical and biological significance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted cathinones, 2-phenylmorpholinols, and N-phenacylammonium salts.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 245-250 °C (lit.) |

| Density | 1.4 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.571 (lit.) |

| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, ether, and acetone.[1] |

Safety Precautions: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.